Cas no 579512-04-2 (Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester)

Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester is a brominated aromatic compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a carbamate group linked to a 3-bromobenzyl moiety and a benzyl ester, offering reactivity for further functionalization. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. The benzyl ester group provides stability while allowing selective deprotection under mild conditions. This compound is particularly valuable in medicinal chemistry for scaffold diversification and as a precursor in targeted synthesis. Proper handling and storage are recommended due to its sensitivity to hydrolysis.
Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester structure
579512-04-2 structure
Product name:Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester
CAS No:579512-04-2
MF:C15H14BrNO2
MW:320.181163311005
CID:1607880

Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester
    • Carbamic acid, N-[(3-bromophenyl)methyl]-, phenylmethyl ester
    • Inchi: 1S/C15H14BrNO2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18)
    • InChI Key: OYUCEOQQZUGXNK-UHFFFAOYSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)NCC1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 319.02082

Experimental Properties

  • Density: 1.404±0.06 g/cm3(Predicted)
  • Boiling Point: 462.0±38.0 °C(Predicted)
  • PSA: 38.33
  • pka: 11.95±0.46(Predicted)

Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4607349-0.1g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
0.1g
$553.0 2025-03-15
Enamine
EN300-4607349-5.0g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
5.0g
$1821.0 2025-03-15
Enamine
EN300-4607349-0.25g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
0.25g
$579.0 2025-03-15
Enamine
EN300-4607349-1.0g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
1.0g
$628.0 2025-03-15
Enamine
EN300-4607349-0.05g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
0.05g
$528.0 2025-03-15
Enamine
EN300-4607349-0.5g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
0.5g
$603.0 2025-03-15
Enamine
EN300-4607349-2.5g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
2.5g
$1230.0 2025-03-15
Enamine
EN300-4607349-10.0g
benzyl N-[(3-bromophenyl)methyl]carbamate
579512-04-2 95.0%
10.0g
$2701.0 2025-03-15

Additional information on Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester

Comprehensive Overview of Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester (CAS No. 579512-04-2)

Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester (CAS No. 579512-04-2) is a specialized organic compound that has garnered attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of carbamate esters, which are known for their versatility in medicinal chemistry and material science. The presence of a 3-bromophenyl group and a phenylmethyl ester moiety makes it a valuable intermediate in synthetic applications.

The molecular structure of Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester includes a carbamate functional group, which is pivotal in drug design due to its ability to enhance bioavailability and metabolic stability. Researchers are increasingly exploring this compound for its potential in developing enzyme inhibitors and bioactive molecules, aligning with the growing demand for novel therapeutic agents in the pharmaceutical industry.

One of the key reasons for the rising interest in CAS No. 579512-04-2 is its role in structure-activity relationship (SAR) studies. Scientists are investigating how modifications to the 3-bromophenyl or phenylmethyl groups can influence the compound's biological activity. This aligns with current trends in precision medicine and targeted drug delivery, where understanding molecular interactions is critical.

In addition to its pharmaceutical applications, Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester is also studied in material science. Its unique chemical properties make it a candidate for developing advanced polymers and functional coatings. The bromine atom in its structure offers opportunities for further chemical modifications, such as cross-coupling reactions, which are widely used in organic synthesis.

The synthesis of CAS No. 579512-04-2 typically involves the reaction of 3-bromobenzylamine with benzyl chloroformate, followed by purification steps to achieve high purity. This process is well-documented in academic literature, making it accessible to researchers and industrial chemists. The compound's stability under standard laboratory conditions further enhances its practicality for various applications.

From a market perspective, the demand for Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester is expected to grow, driven by its utility in drug discovery and material innovation. Companies specializing in fine chemicals and custom synthesis are increasingly listing this compound in their catalogs, catering to the needs of academic and industrial researchers.

For those seeking detailed technical data, CAS No. 579512-04-2 is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These analytical methods ensure the compound's identity and purity, which are crucial for research and development purposes.

In summary, Carbamic acid, [(3-bromophenyl)methyl]-, phenylmethyl ester (CAS No. 579512-04-2) is a multifaceted compound with significant potential in both pharmaceutical and material science fields. Its unique structural features and synthetic accessibility make it a valuable asset for researchers exploring new frontiers in chemistry and biology.

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